molecular formula C21H23N3O4S B12900486 Benzoic acid, 3-[3-[(2-aminoethyl)(5-isoquinolinylsulfonyl)amino]propyl]- CAS No. 651309-19-2

Benzoic acid, 3-[3-[(2-aminoethyl)(5-isoquinolinylsulfonyl)amino]propyl]-

Cat. No.: B12900486
CAS No.: 651309-19-2
M. Wt: 413.5 g/mol
InChI Key: FLBMODXYQKWWAH-UHFFFAOYSA-N
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Description

3-(3-(N-(2-Aminoethyl)isoquinoline-5-sulfonamido)propyl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an isoquinoline sulfonamide through a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(N-(2-Aminoethyl)isoquinoline-5-sulfonamido)propyl)benzoic acid typically involves multiple steps:

    Formation of Isoquinoline Sulfonamide: The isoquinoline-5-sulfonyl chloride is reacted with 2-aminoethylamine under basic conditions to form the isoquinoline sulfonamide.

    Linking the Propyl Chain: The resulting sulfonamide is then reacted with 3-bromopropylamine to introduce the propyl chain.

    Coupling with Benzoic Acid: Finally, the intermediate is coupled with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Products may include carboxylic acids or sulfonic acids.

    Reduction: Products may include amines or alcohols.

    Substitution: Products may include halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(3-(N-(2-Aminoethyl)isoquinoline-5-sulfonamido)propyl)benzoic acid involves its interaction with specific molecular targets. The isoquinoline moiety can intercalate with DNA, while the sulfonamide group can form hydrogen bonds with proteins, affecting their function. The benzoic acid moiety can also participate in various biochemical pathways, modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3-(N-(2-Aminoethyl)quinoline-5-sulfonamido)propyl)benzoic acid: Similar structure but with a quinoline instead of an isoquinoline.

    3-(3-(N-(2-Aminoethyl)isoquinoline-5-sulfonamido)propyl)phenylacetic acid: Similar structure but with a phenylacetic acid instead of a benzoic acid.

Uniqueness

3-(3-(N-(2-Aminoethyl)isoquinoline-5-sulfonamido)propyl)benzoic acid is unique due to the combination of its isoquinoline sulfonamide and benzoic acid moieties, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

CAS No.

651309-19-2

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

3-[3-[2-aminoethyl(isoquinolin-5-ylsulfonyl)amino]propyl]benzoic acid

InChI

InChI=1S/C21H23N3O4S/c22-10-13-24(12-3-5-16-4-1-6-17(14-16)21(25)26)29(27,28)20-8-2-7-18-15-23-11-9-19(18)20/h1-2,4,6-9,11,14-15H,3,5,10,12-13,22H2,(H,25,26)

InChI Key

FLBMODXYQKWWAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CCCN(CCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3

Origin of Product

United States

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